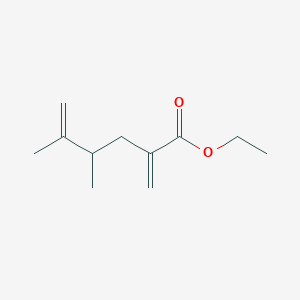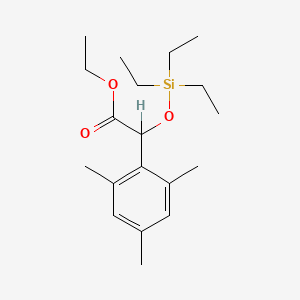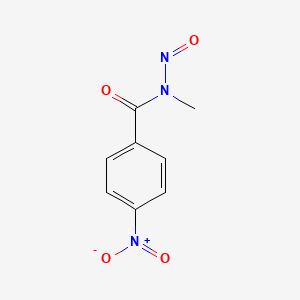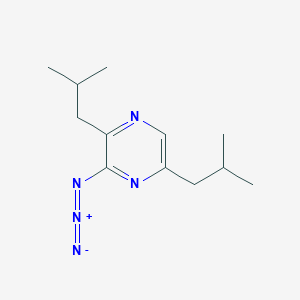
3-Azido-2,5-bis(2-methylpropyl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azido-2,5-bis(2-methylpropyl)pyrazine is a chemical compound with the molecular formula C12H19N5 It is a derivative of pyrazine, characterized by the presence of azido and isobutyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-2,5-bis(2-methylpropyl)pyrazine typically involves the azidation of a suitable precursor. One common method includes the reaction of 2,5-bis(2-methylpropyl)pyrazine with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the precursor to the azido compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Azido-2,5-bis(2-methylpropyl)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Substitution: Various substituted pyrazines.
Reduction: 2,5-bis(2-methylpropyl)pyrazine-3-amine.
Cycloaddition: Triazole derivatives.
Applications De Recherche Scientifique
3-Azido-2,5-bis(2-methylpropyl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive molecules.
Mécanisme D'action
The mechanism of action of 3-Azido-2,5-bis(2-methylpropyl)pyrazine involves its interaction with molecular targets through its azido group. The azido group can undergo cycloaddition reactions with alkyne or alkene groups, forming stable triazole rings. This reactivity is exploited in various applications, such as click chemistry, where the compound is used to link biomolecules or other substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylpyrazine: Lacks the azido and isobutyl groups, making it less reactive in cycloaddition reactions.
3-Amino-2,5-bis(2-methylpropyl)pyrazine: Similar structure but with an amino group instead of an azido group, leading to different reactivity and applications.
2,5-Bis(2-methylpropyl)pyrazine: Lacks the azido group, making it less versatile in synthetic applications.
Uniqueness
3-Azido-2,5-bis(2-methylpropyl)pyrazine is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications, particularly in the development of new materials and bioactive molecules .
Propriétés
Numéro CAS |
83505-91-3 |
|---|---|
Formule moléculaire |
C12H19N5 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
3-azido-2,5-bis(2-methylpropyl)pyrazine |
InChI |
InChI=1S/C12H19N5/c1-8(2)5-10-7-14-11(6-9(3)4)12(15-10)16-17-13/h7-9H,5-6H2,1-4H3 |
Clé InChI |
VDEUHPLYLVHIHW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CN=C(C(=N1)N=[N+]=[N-])CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-[2-(5-methyl-1,2-oxazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14426510.png)
![1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B14426523.png)
![(1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine](/img/structure/B14426530.png)
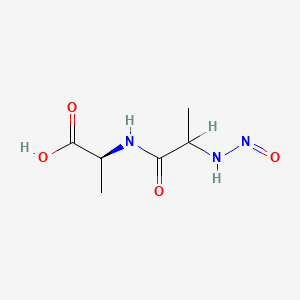
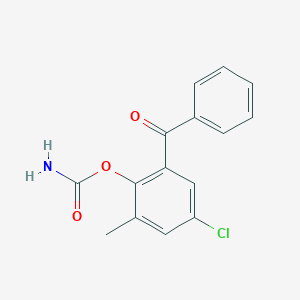
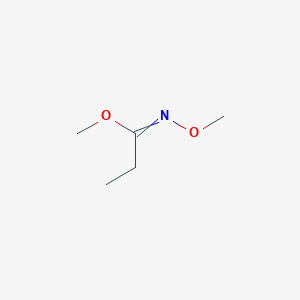

![(11-Methyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14426552.png)
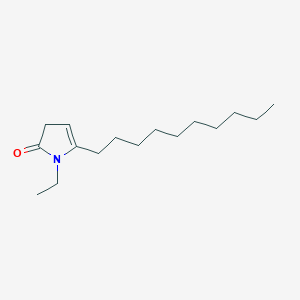
![N-{4-Chloro-2-[(4-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14426565.png)
![Lithium, [diazo(trimethylsilyl)methyl]-](/img/structure/B14426566.png)
